2'-Deoxy-2'-fluoro-beta-D-arabino-6-azidouridine
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Overview
Description
2’-Deoxy-2’-fluoro-beta-D-arabino-6-azidouridine: is a nucleoside analog that has garnered significant interest in the fields of medicinal chemistry and molecular biology. This compound is structurally similar to naturally occurring nucleosides but contains modifications that enhance its biological activity and stability. The presence of a fluorine atom at the 2’ position and an azido group at the 6 position of the arabinose sugar moiety distinguishes it from other nucleosides, making it a valuable tool in various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2’-Deoxy-2’-fluoro-beta-D-arabino-6-azidouridine typically involves multiple steps, starting from a suitable sugar precursor. The key steps include the introduction of the fluorine atom at the 2’ position and the azido group at the 6 position. Common reagents used in these reactions include fluorinating agents such as diethylaminosulfur trifluoride (DAST) and azidating agents like sodium azide. The reaction conditions often involve the use of organic solvents such as dichloromethane and acetonitrile, with temperature control being crucial to ensure high yields and purity .
Industrial Production Methods: Industrial production of 2’-Deoxy-2’-fluoro-beta-D-arabino-6-azidouridine follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to control reaction parameters. Purification steps such as crystallization and chromatography are employed to obtain the compound in high purity suitable for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions: 2’-Deoxy-2’-fluoro-beta-D-arabino-6-azidouridine undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, leading to the formation of triazoles and other derivatives.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the sugar moiety, using oxidizing agents like potassium permanganate
Common Reagents and Conditions:
Substitution: Sodium azide, copper(I) iodide, and organic solvents.
Reduction: Hydrogen gas, palladium on carbon, and ethanol.
Oxidation: Potassium permanganate, water, and acidic conditions
Major Products:
Substitution: Triazole derivatives.
Reduction: Amino derivatives.
Oxidation: Oxidized sugar moieties
Scientific Research Applications
Chemistry: 2’-Deoxy-2’-fluoro-beta-D-arabino-6-azidouridine is used as a building block in the synthesis of modified oligonucleotides and nucleic acid analogs. These modified nucleotides are valuable in studying nucleic acid interactions and developing new therapeutic agents .
Biology: In molecular biology, this compound is used in gene silencing and antisense technologies. Its incorporation into oligonucleotides enhances their stability and binding affinity to target RNA, making it a potent tool for gene knockdown experiments .
Medicine: The compound has shown promise in antiviral and anticancer research. Its ability to inhibit viral replication and induce apoptosis in cancer cells makes it a potential candidate for drug development .
Industry: In the pharmaceutical industry, 2’-Deoxy-2’-fluoro-beta-D-arabino-6-azidouridine is used in the development of nucleoside analog drugs. Its unique properties make it suitable for formulating drugs with improved efficacy and reduced side effects .
Mechanism of Action
The mechanism of action of 2’-Deoxy-2’-fluoro-beta-D-arabino-6-azidouridine involves its incorporation into nucleic acids, where it interferes with normal nucleic acid synthesis and function. The fluorine atom at the 2’ position enhances the compound’s stability and binding affinity to target nucleic acids, while the azido group can participate in click chemistry reactions, facilitating the study of nucleic acid interactions .
Molecular Targets and Pathways:
Targets: Viral RNA, cancer cell DNA.
Pathways: Inhibition of viral replication, induction of apoptosis in cancer cells
Comparison with Similar Compounds
2’-Deoxy-2’-fluoro-beta-D-arabinonucleic acid (2’F-ANA): Similar in structure but lacks the azido group.
2’-Fluoro-2’-deoxy-arabino-cytidine: A fluorinated derivative of deoxycytidine with similar antiviral and anticancer properties
Uniqueness: 2’-Deoxy-2’-fluoro-beta-D-arabino-6-azidouridine stands out due to the presence of both the fluorine atom and the azido group, which confer enhanced stability, binding affinity, and versatility in chemical reactions. These properties make it a valuable tool in various scientific and industrial applications .
Properties
Molecular Formula |
C8H10FN3O5 |
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Molecular Weight |
247.18 g/mol |
IUPAC Name |
2-[3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazine-3,5-dione |
InChI |
InChI=1S/C8H10FN3O5/c9-5-6(15)3(2-13)17-7(5)12-8(16)11-4(14)1-10-12/h1,3,5-7,13,15H,2H2,(H,11,14,16) |
InChI Key |
JVUOBMOHFKDKDS-UHFFFAOYSA-N |
Canonical SMILES |
C1=NN(C(=O)NC1=O)C2C(C(C(O2)CO)O)F |
Origin of Product |
United States |
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